molecular formula C7H7BrN2O B594825 2-(5-Bromopyridin-2-yl)acetamide CAS No. 1335055-45-2

2-(5-Bromopyridin-2-yl)acetamide

Cat. No.: B594825
CAS No.: 1335055-45-2
M. Wt: 215.05
InChI Key: VTUIFMMXLSUUHF-UHFFFAOYSA-N
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Description

“2-(5-Bromopyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 1335055-45-2 . It has a molecular weight of 215.05 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .


Molecular Structure Analysis

The asymmetric unit of the compound contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that the compound can bind to specific receptors in the body, leading to a cascade of signaling events within the cell.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 215.05 . It is solid in its physical form and is typically stored at room temperature in an inert atmosphere . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 372.2±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Antimicrobial Compounds : Fahim and Ismael (2019) explored the reactivity of certain acetamide derivatives, leading to compounds with significant antimicrobial activity. They demonstrated that compounds synthesized using similar acetamide derivatives exhibited high activity against various microbial strains, suggesting potential applications in antimicrobial drug development (Fahim & Ismael, 2019).

  • Antitumor Activities : Wu et al. (2017) designed and synthesized a series of novel acetamide derivatives and evaluated their antitumor activities. They found that some compounds showed potent antiproliferative activity against human cancer cell lines, indicating their potential use in cancer therapy (Wu et al., 2017).

  • Synthesis of Pyridine Derivatives : Ahmad et al. (2017) conducted a study focusing on the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. Their research highlights the potential of these derivatives in applications like liquid crystals and biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

  • Molecular Docking and Density Functional Theory Studies : Asath et al. (2016) conducted vibrational, spectroscopic, and molecular docking studies on N-(5-aminopyridin-2-yl)acetamide. Their findings suggest potential antidiabetic activity, with the compound acting as an inhibitor against diabetic nephropathy (Asath et al., 2016).

Mechanism of Action

The compound binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUIFMMXLSUUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726296
Record name 2-(5-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335055-45-2
Record name 2-(5-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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